molecular formula C16H24N2O2S B1650155 N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide CAS No. 1131739-37-1

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide

Cat. No. B1650155
CAS RN: 1131739-37-1
M. Wt: 308.4
InChI Key: XGCQLKJEIHDZGE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule strongly implicated in the development of Alzheimer’s disease.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the production of beta-amyloid peptide.

Result of Action

Given its target, it is plausible that the compound could influence the production of beta-amyloid peptide, potentially impacting the progression of conditions such as alzheimer’s disease .

Advantages and Limitations for Lab Experiments

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, it has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to its use in laboratory experiments. It has been shown to have potential for abuse and addiction, and its effects on human subjects are not fully understood.

Future Directions

There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide. One area of interest is its potential use as a treatment for chronic pain. Additionally, it may have potential as a treatment for depression and anxiety disorders. Further research is also needed to fully understand its mechanism of action and its effects on human subjects. Finally, there is a need for further investigation into the potential for abuse and addiction associated with this compound.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-21(19,20)18(15-7-8-15)16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQLKJEIHDZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164144
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131739-37-1
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131739-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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